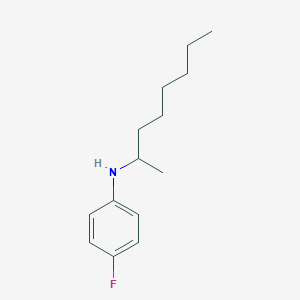
4-Fluoro-N-(octan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(octan-2-yl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and an octan-2-yl group attached to the nitrogen atom. The molecular formula of this compound is C14H22FN, and it has a molecular weight of 223.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(octan-2-yl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorinated benzene derivative with an appropriate amine. For instance, 4-fluoronitrobenzene can be reduced to 4-fluoroaniline, which is then reacted with octan-2-ylamine under suitable conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of catalysts and optimized reaction conditions to ensure high yield and purity. The reduction of nitro compounds and subsequent amination are key steps in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(octan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted benzene derivatives .
Scientific Research Applications
4-Fluoro-N-(octan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(octan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A simpler analog with a fluorine atom attached to the benzene ring and an amino group.
Fluorinated Quinolines: Compounds with a quinoline ring system and fluorine substituents, known for their biological activities.
Uniqueness
4-Fluoro-N-(octan-2-yl)aniline is unique due to the presence of both a fluorine atom and an octan-2-yl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
646026-88-2 |
|---|---|
Molecular Formula |
C14H22FN |
Molecular Weight |
223.33 g/mol |
IUPAC Name |
4-fluoro-N-octan-2-ylaniline |
InChI |
InChI=1S/C14H22FN/c1-3-4-5-6-7-12(2)16-14-10-8-13(15)9-11-14/h8-12,16H,3-7H2,1-2H3 |
InChI Key |
NVZUWZKRLYFAPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


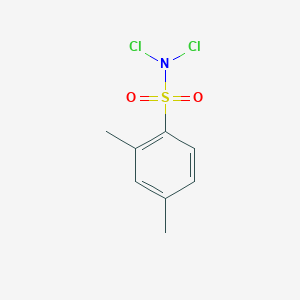
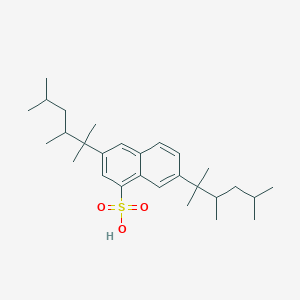
![N~1~-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12584487.png)
![4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12584499.png)
![Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester](/img/structure/B12584508.png)
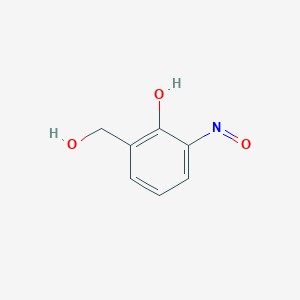
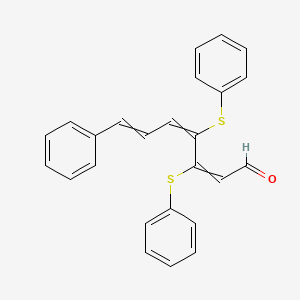

![({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol](/img/structure/B12584530.png)
![5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12584535.png)

![7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one](/img/structure/B12584543.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane](/img/structure/B12584560.png)
![Silane, trichloro[(1-phenylethenyl)oxy]-](/img/structure/B12584567.png)
